REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:23])[CH:5]([NH:12][C:13](=O)[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[F:21])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)[CH3:2].P(Cl)(Cl)(Cl)=O>ClCCCl>[F:21][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH2:14][C:13]1[N:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]2=[C:5]([C:4]([O:3][CH2:1][CH3:2])=[O:23])[N:12]=1
|
Name
|
ethyl {[(2-fluorophenyl)acetyl]amino}(pyridin-2-yl)acetate
|
Quantity
|
2.72 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C1=NC=CC=C1)NC(CC1=C(C=CC=C1)F)=O)=O
|
Name
|
|
Quantity
|
4.81 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 9 h
|
Duration
|
9 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
WASH
|
Details
|
The solution is washed with saturated sodium carbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 2:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CC2=NC(=C3N2C=CC=C3)C(=O)OCC)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |